

# **Application Notes and Protocols: Ceralasertib** (AZD6738) in Combination with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AZD-2207	
Cat. No.:	B10759472	Get Quote

A Note on AZD-2207: Initial searches for "AZD-2207" indicate that this compound was a cannabinoid receptor CB1 antagonist investigated by AstraZeneca for type 2 diabetes and obesity. Its development was discontinued in 2009. Given the context of this request for detailed experimental protocols for cancer research, it is likely that "AZD-2207" was a mistyped identifier. This document will focus on a more relevant AstraZeneca compound in clinical development for oncology, Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

## **Introduction to Ceralasertib (AZD6738)**

Ceralasertib (AZD6738) is an orally bioavailable and selective inhibitor of ATR kinase, a crucial component of the DNA Damage Response (DDR) pathway.[1][2] The ATR pathway is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, leading to cell cycle arrest and DNA repair.[3][4] Many cancer cells have a higher dependency on the ATR pathway for survival due to increased oncogene-induced replication stress and defects in other DDR pathways, making ATR an attractive therapeutic target.[5][6] By inhibiting ATR, Ceralasertib can induce synthetic lethality in cancer cells with specific DNA repair defects and can potentiate the anti-tumor activity of DNA-damaging agents like chemotherapy and PARP inhibitors.[7][8]

## **Mechanism of Action and Signaling Pathway**

Ceralasertib competitively inhibits the ATP-binding site of ATR kinase. This prevents the phosphorylation of its downstream targets, most notably the checkpoint kinase 1 (CHK1).[7] Inhibition of the ATR-CHK1 signaling cascade abrogates cell cycle checkpoints (G2/M and

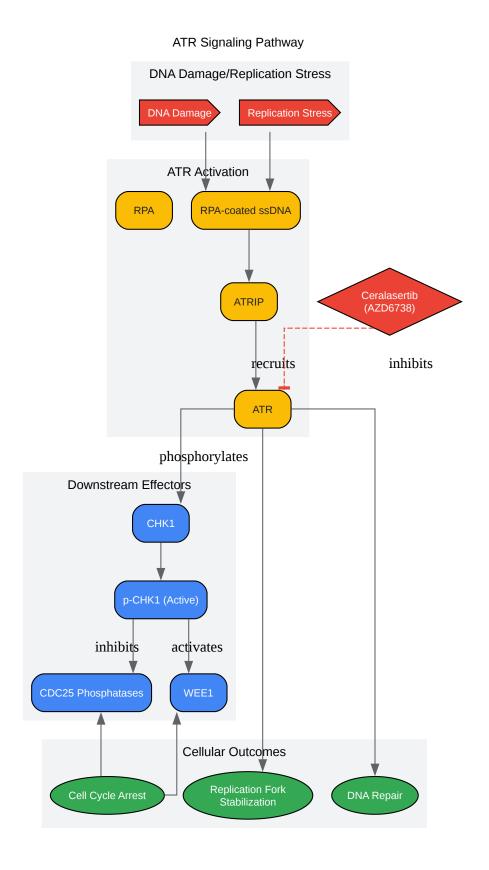


## Methodological & Application

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intra-S), prevents the stabilization of stalled replication forks, and ultimately leads to the accumulation of DNA double-strand breaks, mitotic catastrophe, and cell death, particularly in tumor cells with high replication stress.[2][7]





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Caption: The ATR signaling pathway is activated by DNA damage and replication stress, leading to cell cycle arrest and DNA repair. Ceralasertib inhibits ATR, blocking this response.

## **Quantitative Data from Combination Studies**

The following tables summarize clinical trial data for Ceralasertib in combination with other anticancer agents.

Table 1: Ceralasertib in Combination with Olaparib (PARP Inhibitor)



Trial/Co hort	Patient Populati on	Dosing Regime n	Overall Respon se Rate (ORR)	Clinical Benefit Rate (CBR)	Median Progres sion- Free Survival (PFS)	Key Adverse Events (Grade ≥3)	Referen ce
CAPRI (Phase 2)	Platinum- sensitive, recurrent high- grade serous ovarian cancer (HRD- negative)	Ceralase rtib 160 mg QD (Days 1- 7) + Olaparib 300 mg BID	45%	-	-	Anemia, Thrombo cytopenia , Neutrope nia	[9]
CAPRI (Phase 2)	Platinum- sensitive, recurrent high- grade serous ovarian cancer (HRD- positive)	Ceralase rtib 160 mg QD (Days 1- 7) + Olaparib 300 mg BID	53%	-	7.5 months	Anemia, Thrombo cytopenia , Neutrope nia	[9][10]
Olaparib Combinat ions (Phase 2)	Advance d solid tumors with DDR alteration s	Ceralase rtib 160 mg QD (Days 1- 7) + Olaparib 300 mg BID	8.3%	62.5%	-	Myelosup pression	[11][12]



AcSé- ESMART (Phase I/II)	Pediatric solid tumors with DNA repair deficienci es	Ceralase rtib 80 mg + Olaparib 150 mg (ages 12- 18)	One confirme d partial response		-	Thrombo cytopenia , Neutrope nia	[13][14]
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Table 2: Ceralasertib in Combination with Chemotherapy

Trial/Coh ort	Patient Populatio n	Dosing Regimen	Overall Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Key Adverse Events (Grade ≥3)	Referenc e
Phase I Study	Advanced solid tumors	Ceralaserti b (escalating doses) + Carboplatin AUC5 (Day 1 of 21-day cycle)	-	-	Myelosupp ression	[15][16]
Phase I Study	Refractory solid tumors (melanoma enriched)	Ceralaserti b (escalating doses) + Paclitaxel 80 mg/m² (Days 1, 8, 15 of 28- day cycle)	22.6% (overall), 33.3% (melanoma )	3.6 months (melanoma )	-	[6][17]

Table 3: Ceralasertib in Combination with Immunotherapy



Trial/Coh ort	Patient Populatio n	Dosing Regimen	Overall Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Key Adverse Events	Referenc e
Phase II Study	Advanced gastric cancer	Ceralaserti b 240 mg BID (Days 15-28) + Durvaluma b 1500 mg (Day 1 of 28-day cycle)	22.6%	3.0 months (overall), 5.6 months (ATM loss/high HRD signature)	Manageabl e with dose modificatio n	[18][19]

## **Experimental Protocols**

The following are representative protocols for preclinical evaluation of Ceralasertib in combination therapies.

## Protocol 1: In Vitro Cell Viability Assay (Synergy Analysis)

This protocol determines the synergistic effect of Ceralasertib and another agent (e.g., Olaparib, Carboplatin) on cancer cell proliferation.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Ceralasertib (AZD6738)
- Combination drug (e.g., Olaparib)



- DMSO (vehicle control)
- 96-well clear-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Preparation: Prepare a dose-response matrix of Ceralasertib and the combination drug in complete medium. Include single-agent and combination treatments, as well as a vehicle control (DMSO).
- Treatment: Remove the medium from the wells and add the drug-containing medium.
- Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
- Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or fluorescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle-treated controls. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## Protocol 2: Western Blotting for Pharmacodynamic Biomarkers

This protocol assesses the on-target effect of Ceralasertib by measuring the phosphorylation of downstream targets.

#### Materials:



- · Cancer cell line of interest
- 6-well plates
- Ceralasertib (AZD6738)
- DNA damaging agent (e.g., Carboplatin, optional to induce ATR activation)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running and transfer buffers
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-yH2AX, anti-Actin)
- HRP-conjugated secondary antibodies
- ECL substrate and imaging system

#### Procedure:

- Cell Treatment: Seed cells in 6-well plates. Treat with the DNA damaging agent (if applicable) for a specified time, followed by co-treatment with Ceralasertib for 1-2 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane for 1 hour at room temperature.



- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
- Wash and apply ECL substrate.
- Imaging: Capture the chemiluminescent signal. A decrease in the p-CHK1/total CHK1 ratio indicates successful ATR inhibition. An increase in yH2AX can indicate increased DNA damage.[20]

### **Protocol 3: In Vivo Tumor Xenograft Study**

This protocol evaluates the in vivo efficacy of Ceralasertib in combination with another agent in a mouse model.

#### Materials:

- Immunocompromised mice (e.g., nude or NSG)
- Cancer cell line or patient-derived xenograft (PDX) model
- Ceralasertib (AZD6738) formulated for oral gavage
- Combination drug formulated for its appropriate route of administration (e.g., Olaparib for oral gavage, Carboplatin for intraperitoneal injection)
- Vehicle controls
- Calipers for tumor measurement

#### Procedure:

- Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flanks of the mice.
- Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, Ceralasertib alone, combination drug alone, Ceralasertib + combination drug).

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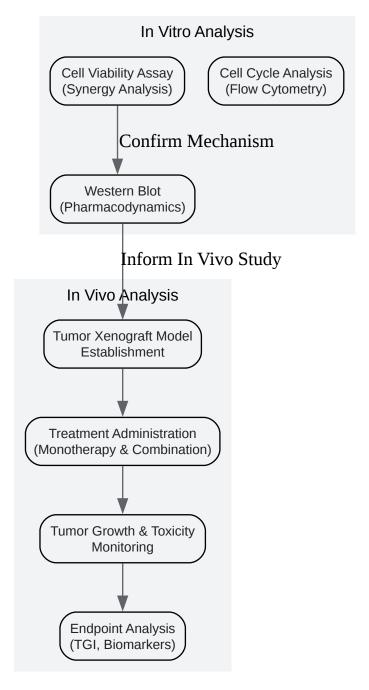




- Treatment Administration: Administer drugs according to the optimized dose and schedule determined from preclinical studies.[8][21] For example, Ceralasertib at 50 mg/kg daily by oral gavage and Carboplatin at a specified dose by IP injection.
- Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).
- Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.
- Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.



#### Preclinical Evaluation of Ceralasertib Combination Therapy



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Caption: A typical preclinical workflow for evaluating Ceralasertib combination therapies, from in vitro synergy to in vivo efficacy.



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- To cite this document: BenchChem. [Application Notes and Protocols: Ceralasertib (AZD6738) in Combination with Other Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10759472#azd-2207-in-combination-with-other-drugs-protocol]

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